

Neriifolin: A Technical Guide to its Cardiac Glycoside Classification, Mechanism, and Therapeutic Potential

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Compound of Interest

Compound Name: *Neriifolin*

Cat. No.: *B146818*

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Abstract

Neriifolin, a potent cardiac glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of **neriifolin**'s classification as a cardenolide cardiac glycoside, its primary mechanism of action targeting the Na⁺/K⁺-ATPase pump, and the downstream signaling pathways it modulates. Detailed experimental protocols for the isolation, quantification, and biological evaluation of **neriifolin** are presented, alongside a comprehensive summary of its quantitative data. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of **neriifolin**.

Introduction

Neriifolin is a naturally occurring cardiac glycoside predominantly isolated from plants of the Apocynaceae family, such as *Cerbera manghas* and *Cerbera odollam*.^{[1][2]} Structurally, it belongs to the cardenolide class of steroids, characterized by a five-membered lactone ring attached to the steroid nucleus.^[3] Like other cardiac glycosides, **neriifolin**'s primary pharmacological target is the Na⁺/K⁺-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes.^{[1][4]} Inhibition of this enzyme leads to a

cascade of intracellular events with significant physiological consequences, forming the basis of **neriifolin**'s cardiotonic and other therapeutic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **neriifolin** is provided in the table below.

Property	Value
Chemical Formula	C ₃₀ H ₄₆ O ₈
Molar Mass	534.68 g/mol
CAS Number	466-07-9
Class	Cardenolide Cardiac Glycoside
Appearance	White crystalline solid
Solubility	Soluble in methanol, ethanol, and DMSO

Mechanism of Action and Signaling Pathways

Neriifolin exerts its biological effects primarily through the inhibition of the α -subunit of the Na⁺/K⁺-ATPase.[5] This inhibition disrupts the normal ion exchange, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels.

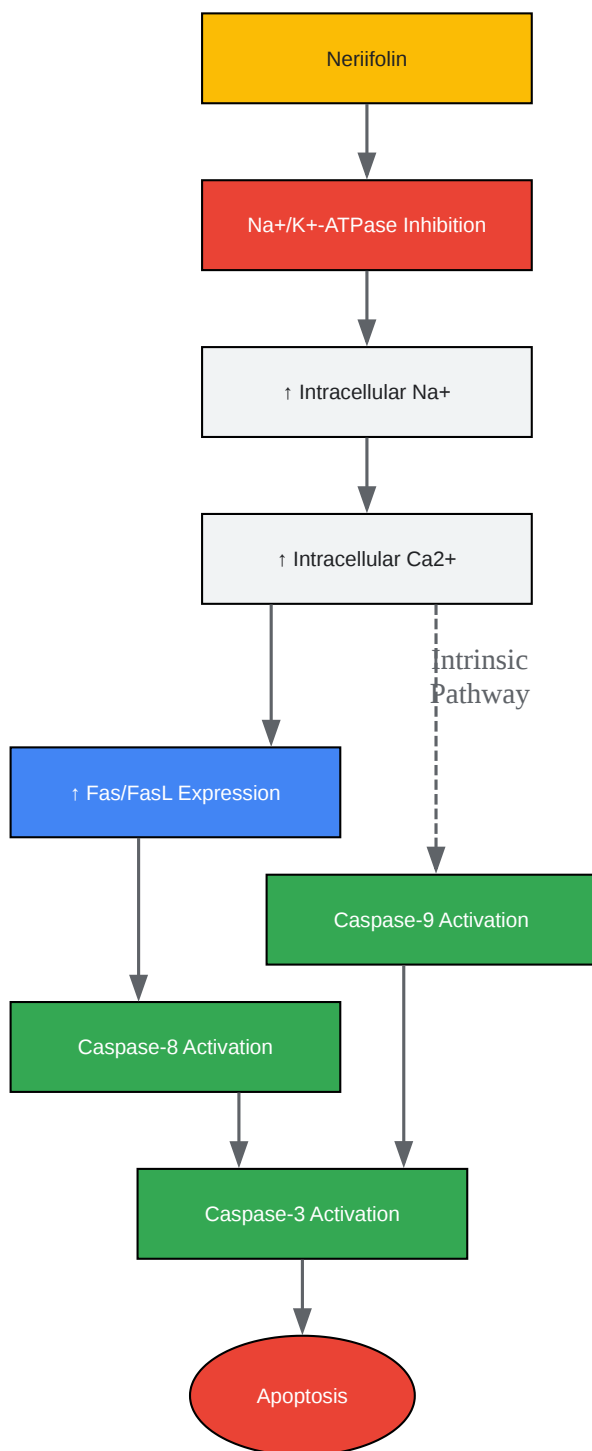
Cardiotonic Effects

In cardiac myocytes, the increased intracellular calcium concentration enhances the force of contraction (positive inotropic effect), which is the hallmark of cardiac glycoside activity.

Anticancer Effects: Apoptosis Induction

In cancer cells, the sustained increase in intracellular calcium and the disruption of ion homeostasis trigger a series of events leading to apoptosis. **Neriifolin** has been shown to induce apoptosis through the activation of the extrinsic and intrinsic pathways.[6] This involves

the upregulation of the Fas/FasL signaling pathway and the activation of initiator caspases-8 and -9, which subsequently activate the executioner caspase-3.[6]



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Neriifolin-induced apoptotic signaling pathway.

Neuroprotective Effects

Neriifolin has also demonstrated neuroprotective properties, although the exact mechanisms are still under investigation.^[7] It is hypothesized that by inhibiting the Na⁺/K⁺-ATPase, **neriifolin** may reduce the metabolic demand of neurons under ischemic conditions, thereby preserving cellular energy stores and preventing excitotoxicity.

Quantitative Data

The biological activity of **neriifolin** has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anticancer Activity of Neriifolin (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Reference
MCF-7	Breast Cancer	0.022 ± 0.0015	[5]
T47D	Breast Cancer	0.023 ± 0.0012	[5]
HT-29	Colorectal Cancer	0.028 ± 0.0021	[5]
A2780	Ovarian Cancer	0.025 ± 0.0017	[5]
SKOV-3	Ovarian Cancer	0.030 ± 0.0018	[5]
A375	Skin Cancer	0.026 ± 0.0014	[5]
HepG2	Liver Cancer	0.13 ± 0.01 (48h)	[8]
Col2	Colon Cancer	~0.037 (0.02 μg/mL)	[9]

Table 2: Binding Affinity of Neriifolin to Na⁺/K⁺-ATPase

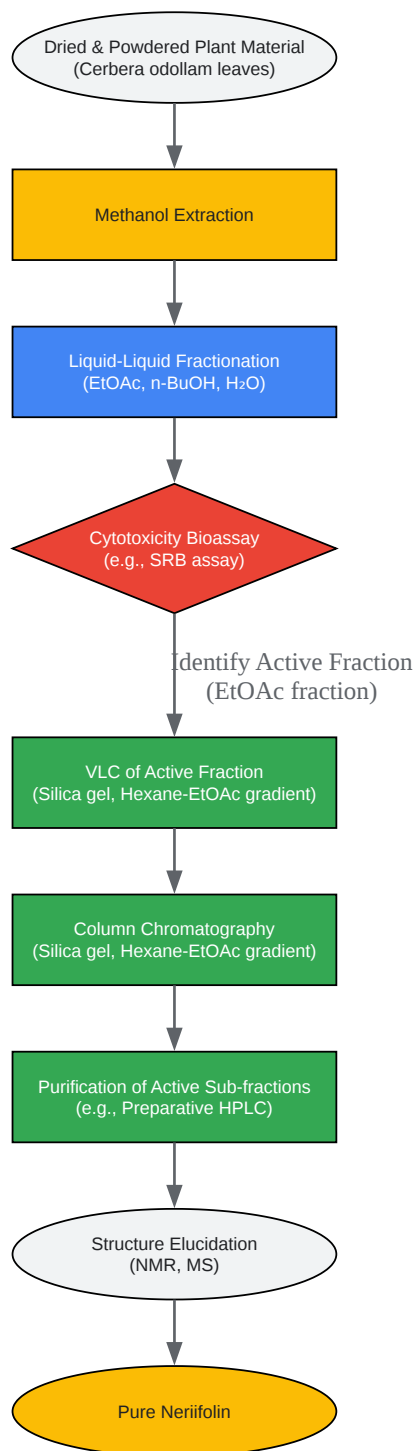
Parameter	Value	Reference
Binding Energy	-8.16 ± 0.74 kcal/mol	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **neriifolin**.

Bioassay-Guided Isolation of Neriifolin from Cerbera odollam

This protocol outlines the general steps for the isolation of **neriifolin**, which can be adapted based on the specific plant material and available equipment.



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